molecular formula C31H45NO10 B13718856 Fmoc-PEG8-alcohol

Fmoc-PEG8-alcohol

Cat. No.: B13718856
M. Wt: 591.7 g/mol
InChI Key: ABHUALPWHWKKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-PEG8-alcohol is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG8-alcohol typically involves the conjugation of Fmoc-protected amine with PEG chains. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is carried out under basic conditions, often using a base like sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C to maintain stability .

Mechanism of Action

The mechanism of action of Fmoc-PEG8-alcohol involves the deprotection of the Fmoc group under basic conditions to release the free amine. This free amine can then participate in further conjugation reactions. The PEG chain enhances the solubility and biocompatibility of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-PEG8-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its terminal hydroxyl group allows for versatile derivatization, making it suitable for a wide range of applications .

Properties

Molecular Formula

C31H45NO10

Molecular Weight

591.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34)

InChI Key

ABHUALPWHWKKRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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